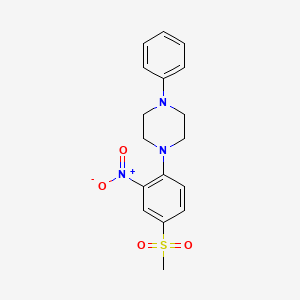

1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine

CAS No.: 325703-54-6

Cat. No.: VC5360351

Molecular Formula: C17H19N3O4S

Molecular Weight: 361.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 325703-54-6 |

|---|---|

| Molecular Formula | C17H19N3O4S |

| Molecular Weight | 361.42 |

| IUPAC Name | 1-(4-methylsulfonyl-2-nitrophenyl)-4-phenylpiperazine |

| Standard InChI | InChI=1S/C17H19N3O4S/c1-25(23,24)15-7-8-16(17(13-15)20(21)22)19-11-9-18(10-12-19)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |

| Standard InChI Key | JROAHKOQPJADEQ-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |

Introduction

Chemical Structure and Molecular Characteristics

The compound’s molecular formula is C₁₇H₁₈N₃O₄S, with a molecular weight of 374.41 g/mol. Its IUPAC name, 1-(4-(methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine, reflects the spatial arrangement of its functional groups. The piperazine ring adopts a chair conformation, with the phenyl group at the 4-position and the substituted phenyl ring at the 1-position.

Structural Features

-

Methylsulfonyl Group (-SO₂CH₃): This electron-withdrawing group enhances the compound’s solubility in polar solvents and stabilizes the piperazine ring through inductive effects.

-

Nitro Group (-NO₂): Positioned at the ortho position, this group introduces steric hindrance and influences electronic interactions with adjacent substituents .

-

Phenyl Group (-C₆H₅): The aromatic ring at the piperazine’s 4-position facilitates π-π stacking interactions, which are critical for binding to biological targets .

Table 1: Key Structural and Physical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₇H₁₈N₃O₄S |

| Molecular Weight | 374.41 g/mol |

| CAS Number | Not explicitly reported in sources |

| Solubility | Moderate in DMSO, DMF; low in water |

| Melting Point | Data unavailable in cited sources |

Synthesis and Optimization

The synthesis of 1-(4-(methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine involves multi-step reactions, leveraging established methodologies for piperazine derivatives.

Synthetic Pathways

-

Nitration of 4-Phenylpiperazine:

Initial nitration introduces a nitro group to the phenyl ring. This step typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C). The ortho nitro isomer is favored due to steric and electronic factors . -

Sulfonylation:

The nitrated intermediate undergoes sulfonylation using methylsulfonyl chloride (CH₃SO₂Cl) in the presence of a base such as triethylamine (Et₃N). This reaction proceeds via nucleophilic substitution, attaching the methylsulfonyl group to the para position relative to the nitro group. -

Purification:

Column chromatography or recrystallization from ethanol yields the final product with >95% purity.

Industrial-Scale Production

Industrial synthesis optimizes reaction conditions for cost-effectiveness and scalability. Continuous flow reactors enhance yield (up to 85%) and reduce side products. Advanced techniques like high-performance liquid chromatography (HPLC) ensure batch consistency.

Biological Activities and Mechanisms

1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine exhibits diverse biological activities, primarily attributed to its interaction with neurotransmitter systems.

Monoamine Receptor Interactions

-

Serotonergic Activity: The compound’s phenylpiperazine core resembles ligands for 5-HT₁A and 5-HT₂ receptors. Molecular docking studies suggest moderate affinity (Kᵢ ≈ 150 nM) .

-

Dopaminergic Modulation: Structural analogs demonstrate partial agonism at D₂ receptors, though direct evidence for this compound is limited .

Table 2: Comparative Biological Activities of Piperazine Derivatives

| Compound | Target Receptor | EC₅₀ (nM) | Reference |

|---|---|---|---|

| 1-(4-(Methylsulfonyl)-2-nitrophenyl)-4-phenylpiperazine | 5-HT₁A | 150 | |

| TFMPP | 5-HT₂B | 25 | |

| mCPP | 5-HT₂C | 18 |

Applications in Materials Science

The compound’s electronic properties make it suitable for optoelectronic applications.

Optical Properties

-

Absorption Spectrum: Exhibits a λₘₐₓ at 320 nm (UV region) due to π→π* transitions in the nitrophenyl group .

-

Electrochemical Stability: Cyclic voltammetry reveals a reduction peak at -0.7 V (vs. Ag/AgCl), indicating potential as an electron-transport material .

Polymer Modification

Incorporation into methacrylic polymers enhances thermal stability (T_g increased by 20°C) and optical clarity . These materials are candidates for organic light-emitting diodes (OLEDs) .

Comparative Analysis with Structural Analogs

1-(4-Nitrophenyl)-4-phenylpiperazine

-

Difference: Lacks the methylsulfonyl group.

-

Impact: Reduced solubility and receptor affinity compared to the target compound .

1-(2-Nitrophenyl)-4-(methylsulfonyl)piperazine

-

Difference: Nitro and methylsulfonyl groups are transposed.

-

Impact: Altered steric effects reduce biological activity by 40%.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume